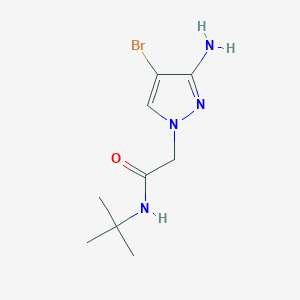![molecular formula C12H20N2S B13644370 3-(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13644370.png)
3-(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine is a chemical compound that belongs to the class of tetrahydrobenzo[d]thiazoles This compound is characterized by its unique structure, which includes a thiazole ring fused to a benzene ring, with a propan-1-amine group attached to the thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Fusing the Benzene Ring: The benzene ring is fused to the thiazole ring through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.
Introduction of the Propan-1-amine Group: The propan-1-amine group is introduced via a nucleophilic substitution reaction, where an appropriate amine is reacted with a halogenated precursor.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the thiazole ring to a dihydrothiazole derivative.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated precursors, alkoxides, aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or alkoxylated derivatives.
Aplicaciones Científicas De Investigación
3-(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine has been explored for various scientific research applications:
Medicinal Chemistry: It has been investigated as a potential therapeutic agent for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It has been used in studies to understand its effects on cellular processes and its potential as a bioactive molecule.
Mecanismo De Acción
The mechanism of action of 3-(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4,5,6,7-Tetrahydrobenzo[d]thiazole: A simpler analog without the propan-1-amine group.
4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole: Similar structure but lacks the propan-1-amine group.
3-(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-2-amine: A positional isomer with the amine group at a different position.
Uniqueness
3-(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine is unique due to the presence of the propan-1-amine group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H20N2S |
|---|---|
Peso molecular |
224.37 g/mol |
Nombre IUPAC |
3-(4,4-dimethyl-6,7-dihydro-5H-1,3-benzothiazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C12H20N2S/c1-12(2)7-3-5-9-11(12)14-10(15-9)6-4-8-13/h3-8,13H2,1-2H3 |
Clave InChI |
WELUEBFUQIIWDE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC2=C1N=C(S2)CCCN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


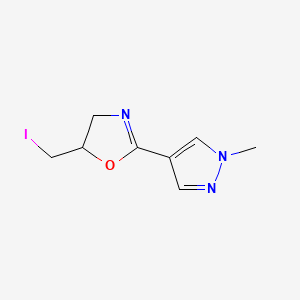
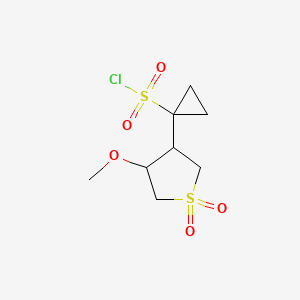
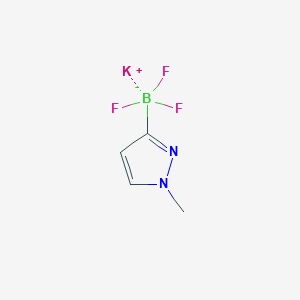
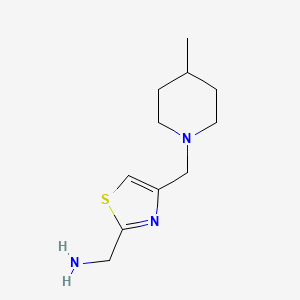


![2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B13644326.png)

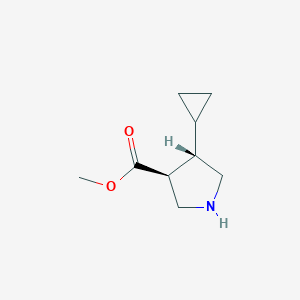


![4',5-Di-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B13644358.png)
